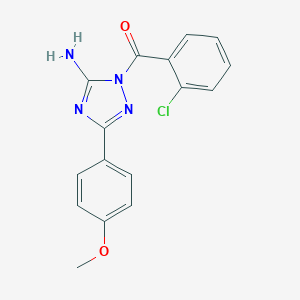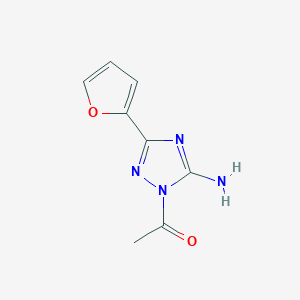![molecular formula C16H15ClN2O B379342 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole CAS No. 637745-49-4](/img/structure/B379342.png)
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their diverse biological activities. This particular compound features a benzimidazole core with a 2-chlorophenylmethyl and a methoxymethyl substituent, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
For instance, a structurally similar compound, 7-(aminomethyl)-6-(2-chlorophenyl)-1-methyl-1H-benzimidazole-5-carbonitrile, has been reported to target Dipeptidyl peptidase 4 .
Mode of Action
Benzimidazoles typically interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt protein synthesis, or interfere with cell division .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their chemical structure .
Result of Action
The effects of benzimidazole derivatives can range from antimicrobial activity to anticancer effects, depending on their target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzimidazole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Chlorobenzimidazole: Similar structure but lacks the methoxymethyl group.
2-Methylbenzimidazole: Similar structure but lacks the chlorophenyl group.
Uniqueness
1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is unique due to the presence of both the 2-chlorophenyl and methoxymethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQEZCJGMTSAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
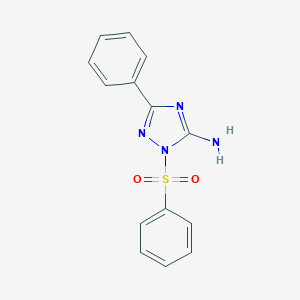
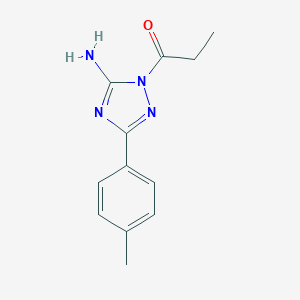
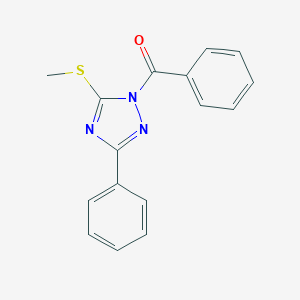
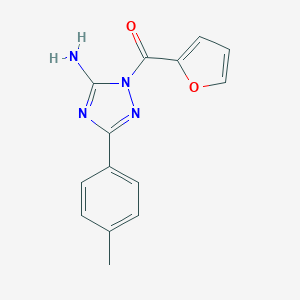
![1-[(4-chlorophenyl)sulfonyl]-5-(methylthio)-3-phenyl-1H-1,2,4-triazole](/img/structure/B379266.png)
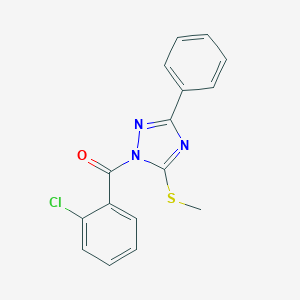
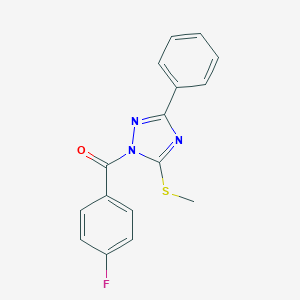

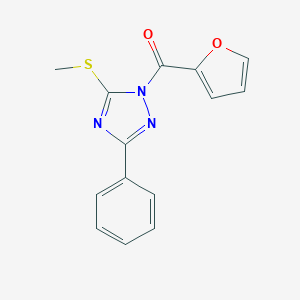
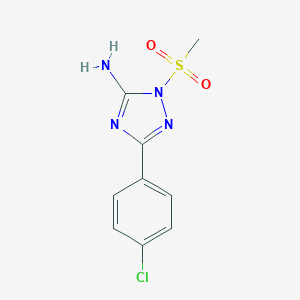
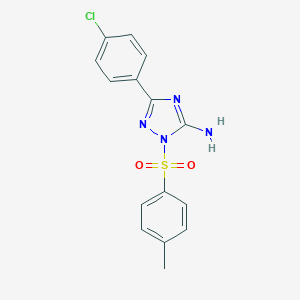
![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379278.png)
